molecular formula C16H23N3O4 B11995156 Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

Cat. No.: B11995156
M. Wt: 321.37 g/mol
InChI Key: LKSKDFLXCXLSFG-UHFFFAOYSA-N
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Description

Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a propyl group, a dimethylaminoethyl group, and an oxoacetylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with propyl chloroformate to form propyl 4-aminobenzoate. This intermediate is then reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
  • Methyl 3-amino-4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate
  • Ethyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

Uniqueness

Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is unique due to its specific propyl group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

propyl 4-[[2-[2-(dimethylamino)ethylamino]-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C16H23N3O4/c1-4-11-23-16(22)12-5-7-13(8-6-12)18-15(21)14(20)17-9-10-19(2)3/h5-8H,4,9-11H2,1-3H3,(H,17,20)(H,18,21)

InChI Key

LKSKDFLXCXLSFG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN(C)C

Origin of Product

United States

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